molecular formula C12H21NO2 B13355133 tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

Cat. No.: B13355133
M. Wt: 211.30 g/mol
InChI Key: ZOMNYTOUFQZSDZ-JOYOIKCWSA-N
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Description

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate typically involves the use of tert-butyl esters and cyclopentane derivatives. One common method includes the reaction of tert-butyl alcohol with cyclopentane derivatives under acidic conditions to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of calmodulin, a protein involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3aS,6S,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
  • rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate

Uniqueness

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1

InChI Key

ZOMNYTOUFQZSDZ-JOYOIKCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CCC[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC1CNC2

Origin of Product

United States

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